molecular formula C18H22N2O2S3 B2480480 (E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole CAS No. 1428382-11-9

(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole

Cat. No. B2480480
CAS RN: 1428382-11-9
M. Wt: 394.57
InChI Key: DIARMOPGDHFCAU-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . It’s an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Thiazole is another heterocyclic compound that contains a ring of three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of piperidine-containing compounds is crucial for their biological activity. The piperazinium ring typically adopts a chair conformation .


Chemical Reactions Analysis

Piperidines are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Anticancer Applications

(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole: exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, including its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .

Antiviral Properties

Studies have explored the antiviral activity of this compound. It may inhibit viral replication or entry into host cells, making it a candidate for antiviral drug development .

Antimalarial Potential

The thiazole-containing structure suggests that this compound could be relevant in the fight against malaria. Investigations into its efficacy against Plasmodium parasites are ongoing .

Antimicrobial Activity

Researchers have examined the compound’s impact on bacterial and fungal pathogens. Its potential as an antimicrobial agent warrants further exploration .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Applications

Given its structural features, (E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole might have neuroprotective effects. Researchers are investigating its ability to mitigate neurodegenerative processes .

Mechanism of Action

While the specific mechanism of action for “(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole” is not available, piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, and antipsychotic effects .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potentials of new piperidine derivatives and improving the efficiency of their synthesis.

properties

IUPAC Name

4-methyl-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methylsulfanyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S3/c1-15-13-23-18(19-15)24-14-17-7-10-20(11-8-17)25(21,22)12-9-16-5-3-2-4-6-16/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIARMOPGDHFCAU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.